Tridecafluorooctyl [3-(trimethoxysilyl)propyl]carbamate
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Overview
Description
Tridecafluorooctyl [3-(trimethoxysilyl)propyl]carbamate is a specialized chemical compound known for its unique properties and applications. It is an ester of carbamic acid and features a tridecafluorooctyl group attached to a trimethoxysilylpropyl moiety. This compound is often used in various industrial and scientific applications due to its hydrophobic and oleophobic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tridecafluorooctyl [3-(trimethoxysilyl)propyl]carbamate typically involves a two-step process:
Introduction of the Alkoxysilane Group: This is usually achieved through the hydrosilylation of a carbon-carbon double bond.
Substitution Reaction: The other reactive moiety undergoes a substitution reaction to form the final product.
Industrial Production Methods: Industrial production of this compound involves the co-condensation of tris[3-(trimethoxysilyl)propyl] isocyanurate and other functional silanes. The process is optimized for large-scale production to meet the demands of various applications .
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis, especially in the presence of acidic or basic conditions, leading to the formation of silanols.
Condensation: The hydrolyzed product can further condense to form siloxane bonds, which are crucial for its application in coatings and adhesives.
Common Reagents and Conditions:
Hydrolysis: Typically performed in an acidic or basic medium.
Condensation: Often catalyzed by acids or bases to accelerate the reaction.
Major Products:
Silanols: Formed during hydrolysis.
Siloxanes: Result from the condensation of silanols.
Scientific Research Applications
Tridecafluorooctyl [3-(trimethoxysilyl)propyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces to create hydrophobic and oleophobic layers.
Medicine: Investigated for its potential in creating biocompatible coatings for medical devices.
Industry: Widely used in the production of coatings, adhesives, and sealants due to its excellent hydrophobic properties
Mechanism of Action
The compound exerts its effects primarily through the formation of siloxane bonds. The trimethoxysilyl group undergoes hydrolysis to form silanols, which then condense to create a stable siloxane network. This network imparts hydrophobic and oleophobic properties to the surfaces it is applied to .
Comparison with Similar Compounds
- Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate
- Dodecafluorooctyl (Bis(triethoxysilyl)propyl)carbamate
Comparison: Tridecafluorooctyl [3-(trimethoxysilyl)propyl]carbamate stands out due to its longer fluorinated chain, which provides superior hydrophobic and oleophobic properties compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring extreme water and oil repellency .
Properties
CAS No. |
1421688-36-9 |
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Molecular Formula |
C15H20F13NO5Si |
Molecular Weight |
569.39 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl N-(3-trimethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C15H20F13NO5Si/c1-31-35(32-2,33-3)8-4-6-29-9(30)34-7-5-10(16,17)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h4-8H2,1-3H3,(H,29,30) |
InChI Key |
UNYPRTCZVBILGW-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC |
Origin of Product |
United States |
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